molecular formula C12H12BrN3OS B14907883 N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14907883
M. Wt: 326.21 g/mol
InChI Key: QAERJIAKFAKOMK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a brominated phenyl group, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the brominated phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The brominated phenyl group is then introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
  • N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide
  • N-(4-bromo-3-methylphenyl)picolinamide

Uniqueness

N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the thiadiazole ring and the brominated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H12BrN3OS

Molecular Weight

326.21 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-ethylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H12BrN3OS/c1-3-10-11(18-16-15-10)12(17)14-8-4-5-9(13)7(2)6-8/h4-6H,3H2,1-2H3,(H,14,17)

InChI Key

QAERJIAKFAKOMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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